molecular formula C6H5N3O B12363562 3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one

3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12363562
M. Wt: 135.12 g/mol
InChI Key: NQUJOIYCWHUBDR-UHFFFAOYSA-N
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Description

3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is known for its unique structure, which combines a pyrrole ring fused to a pyrimidine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrrolopyrimidine structure .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes often utilize continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is prioritized to ensure scalability and sustainability .

Chemical Reactions Analysis

Types of Reactions

3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrrolopyrimidines with various functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting purine nucleoside phosphorylase.

    Medicine: Research indicates its potential as an immunosuppressive agent, making it a candidate for treating autoimmune diseases.

    Industry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, as a purine nucleoside phosphorylase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of nucleosides and thereby modulating immune responses. This inhibition can lead to selective cytotoxicity towards certain cell types, such as T-cells, which is beneficial in immunosuppressive therapies .

Comparison with Similar Compounds

Similar Compounds

    7-Deazahypoxanthine: Another pyrrolopyrimidine derivative with similar structural features.

    4-Hydroxypyrrolo[2,3-d]pyrimidine: Known for its use as a biochemical reagent.

    5-Fluoro-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one: A fluorinated analogue with potential antitumor activity.

Uniqueness

3,7A-dihydro-4h-pyrrolo[3,2-d]pyrimidin-4-one stands out due to its specific inhibitory activity against purine nucleoside phosphorylase, making it a valuable compound in immunosuppressive research. Its unique structure also allows for diverse chemical modifications, enhancing its utility in various synthetic applications .

Properties

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-4H,(H,8,9,10)

InChI Key

NQUJOIYCWHUBDR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C1N=CNC2=O

Origin of Product

United States

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